5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Description
This compound is a substituted imidazole derivative with three distinct aromatic substituents:
- Position 1: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing properties and metabolic stability .
- Position 5: A 3,4-dichlorophenyl group, enhancing lipophilicity and steric bulk .
While direct data on this compound’s bioactivity or synthesis is absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F4N2OS/c24-19-10-3-15(11-20(19)25)21-12-30-22(33-13-14-1-4-16(26)5-2-14)31(21)17-6-8-18(9-7-17)32-23(27,28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZCNFBJHPDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents at key positions of the target compound and analogs:
Physicochemical and Structural Insights
- Sulfur Functionality: The [(4-fluorophenyl)methyl]sulfanyl group at Position 2 introduces sulfur-based hydrophobicity, similar to benzylsulfanyl in . However, the fluorinated benzyl group may improve metabolic resistance compared to non-fluorinated analogs .
- Crystallinity : Isostructural analogs () with halogen-substituted aryl groups (e.g., Cl, F) exhibit triclinic symmetry and planar molecular conformations, suggesting the target compound may adopt similar packing arrangements .
Research Implications
- Bioactivity : Fluorinated and chlorinated imidazoles (e.g., ) are associated with anticancer and antimicrobial activities. The dichlorophenyl and trifluoromethoxy groups in the target compound may enhance cytotoxicity or selectivity .
- Drug Design : Substituting Position 5 with electron-withdrawing groups (e.g., dichloro) could improve binding to hydrophobic enzyme pockets, while fluorinated benzylsulfanyl groups may optimize pharmacokinetics .
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